The compound 4-(Difluoromethoxy)benzylamine represents a structural motif that is of significant interest in the field of medicinal chemistry. This functional group is often found in molecules that exhibit a range of biological activities, making it a valuable target for the development of new therapeutic agents. The presence of the difluoromethoxy group can influence the pharmacokinetic and pharmacodynamic properties of these compounds, potentially leading to improved efficacy and safety profiles.
In medicinal chemistry, the 4-(Difluoromethoxy)benzylamine structure is particularly relevant. For example, a class of diamine-based human histamine H3 receptor antagonists has been developed, where the 4-(aminoalkoxy)benzylamines have shown promising activity. Some compounds in this series have demonstrated subnanomolar binding affinities to the human histamine H3 receptor, indicating their potential as therapeutic agents. Specifically, one compound, 1-[4-(3-piperidin-1-ylpropoxy)benzyl]piperidine, was identified as a selective and potent antagonist, which could have implications for the treatment of disorders related to histamine function2.
In the field of glycochemistry, the understanding of glycosylation mechanisms has been enhanced by studying the effects of different substituents on the stereoselectivity of these reactions. The research into the role of benzylidene acetal as a control element in glycosylation reactions has provided insights into the synthesis of beta-mannopyranosides, which are important in the development of various glycoconjugates and pharmaceuticals1.
This compound falls under the category of organic compounds, specifically within the class of amines due to the presence of the amine functional group. It is also classified as a difluoromethoxy derivative, which highlights its unique fluorinated structure that may impart specific biological and chemical activities.
The synthesis of 4-(Difluoromethoxy)benzylamine can be achieved through various methods, primarily involving the reaction of 4-hydroxybenzylamine with difluoromethyl chloride in the presence of a base such as sodium hydroxide. The general synthetic route includes:
In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, ensuring precise control over reaction parameters and consistent product quality .
The molecular structure of 4-(Difluoromethoxy)benzylamine features a benzene ring substituted with both a difluoromethoxy group and an amine group.
4-(Difluoromethoxy)benzylamine can undergo various chemical reactions due to its functional groups:
The mechanism of action for 4-(Difluoromethoxy)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors within biological systems.
4-(Difluoromethoxy)benzylamine has diverse applications across various scientific fields:
4-(Difluoromethoxy)benzylamine (CAS 177842-14-7) is a substituted benzylamine derivative with the molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol. This compound features a benzylamine core where the benzene ring is para-substituted with a difluoromethoxy group (–OCHF₂). It typically presents as a colorless to pale yellow liquid or solid, exhibiting moderate solubility in organic solvents like ethanol, acetone, and acetonitrile, but limited water solubility due to its hydrophobic fluorine atoms [2] [6]. As a primary amine, it participates in characteristic reactions such as acylation, reductive amination, and salt formation, making it a versatile building block in pharmaceutical synthesis. Its structural uniqueness stems from the strategic incorporation of fluorine atoms, which profoundly influences its physicochemical properties and biological interactions [6] [10].
The difluoromethoxy group (–OCHF₂) is the defining structural and functional feature of 4-(difluoromethoxy)benzylamine. This substituent consists of a methoxy bridge (–O–CH₂–) where two hydrogen atoms are replaced by fluorine, creating a highly polarized moiety with distinct electronic and steric properties:
Table 1: Physicochemical Properties of 4-(Difluoromethoxy)benzylamine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₉F₂NO | Confirms elemental composition and molecular weight (173.16 g/mol) [6] |
SMILES | NCc1ccc(OC(F)F)cc1 | Encodes molecular structure for cheminformatics [2] [4] |
InChI Key | UHWPLNHRROQPMB-UHFFFAOYSA-N | Unique identifier for database searches [2] [4] |
Form | Solid (colorless to pale yellow) | Physical state under standard conditions [2] [6] |
Key Functional Groups | Primary amine (–CH₂NH₂), Difluoromethoxy | Enables nucleophilic reactions and imparts fluorinated characteristics |
The synthesis of 4-(difluoromethoxy)benzylamine emerged as a priority with the growing recognition of fluorine’s role in medicinal chemistry. Early routes relied on multi-step sequences starting from basic aromatic precursors:
Table 2: Evolution of Synthetic Routes for 4-(Difluoromethoxy)benzylamine
Synthetic Method | Key Steps | Yield/Advantages | Source |
---|---|---|---|
Nucleophilic Displacement + Reductive Amination | 1. 4-Hydroxybenzaldehyde + ClCF₂H → 4-(Difluoromethoxy)benzaldehyde 2. Reductive Amination (NH₃/NaBH₄) | Moderate yield (50-65%); Cost-effective reagents | [6] [8] |
Catalytic Difluoromethylation | Pd/Cu-catalyzed coupling of 4-Hydroxybenzylamine with :CF₂ source | Higher regioselectivity; Fewer steps (70-80% yield) | [3] |
Commercial Reductive Amination | 4-(Difluoromethoxy)benzaldehyde + NH₃ + H₂ (Pd/C) or NH₄OCOH (Pd/C) | High purity (>95%); Scalable for industrial supply [2] | [2] [6] |
Suppliers like Sigma-Aldrich (AldrichCPR catalog) provide the compound as a solid with ≥95% purity, emphasizing its accessibility for early-stage drug discovery [2] [4]. Analytical characterization relies on standard techniques (NMR, FTIR, GC-MS), though commercial suppliers often note the absence of comprehensive analytical data packages for specialized intermediates like this [2] [6].
4-(Difluoromethoxy)benzylamine serves as a critical precursor in synthesizing phosphodiesterase-4 (PDE4) inhibitors—a class of therapeutics targeting inflammatory diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. Its utility stems from two structural attributes:
A prominent application is in synthesizing beta-secretase (BACE) inhibitors investigated for Alzheimer’s disease. Patent WO2007038271A1 details imidazolone derivatives like 2-amino-5-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-4-ones, where 4-(difluoromethoxy)benzylamine is incorporated as the "A" ring component. Here, the difluoromethoxy group optimizes hydrophobic pocket interactions within the BACE enzyme active site, boosting potency (IC₅₀ < 100 nM) [7]. The synthesis involves:
Table 3: Pharmaceutical Applications Utilizing 4-(Difluoromethoxy)benzylamine
Target/Therapeutic Area | Example Compound Structure | Role of 4-(Difluoromethoxy)benzylamine | Reference |
---|---|---|---|
PDE4 Inhibitors (Inflammation) | Aryl-substituted pyridines/diazepines | Core aryl component; Enhances cell permeability & target engagement | [7] |
Beta-Secretase (BACE) Inhibitors (Alzheimer’s) | 2-Amino-5-[4-(difluoromethoxy)phenyl]-3-methyl-5-phenylimidazol-4-one | Provides key hydrophobic aryl binding motif | [7] |
CGRP Receptor Antagonists (Migraine) | Atogepant derivatives | Fluorinated building block optimizing receptor affinity | [10] |
Furthermore, the compound’s scaffold is integral to synthesizing asciminib (Scemblix™), an FDA-approved BCR-ABL1 inhibitor for leukemia. Here, a derivative, 4-(chlorodifluoromethoxy)aniline, is used to construct a nicotinamide intermediate essential for allosteric kinase inhibition [10]. The difluoromethoxy group’s role in enhancing target selectivity and pharmacokinetics underscores its strategic value in modern drug design.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: